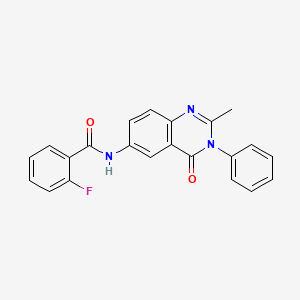

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide” is a quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinones often involves the amidation of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Chemical Reactions Analysis

The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications

Imaging Sigma2 Receptor Status in Tumors : A study developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. These compounds, including variants of fluorine-substituted benzamides, showed high tumor uptake, suggesting potential for cancer diagnosis and treatment monitoring (Tu et al., 2007).

Antimicrobial Agents : Another research synthesized novel fluorine-containing quinazolinone and thiazolidinone derivatives, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial drugs (Desai, Vaghani, & Shihora, 2013).

Fluorescence and Photo-Induced Electron Transfer Studies : A study on piperazine substituted naphthalimide compounds, related in structure to the queried compound, investigated their luminescent properties and photo-induced electron transfer. Such research can contribute to the development of new materials for optical and electronic applications (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Evaluation of Fluoroquinolone-based Compounds : Research on the synthesis of fluoroquinolone-based thiazolidinones, related to the compound of interest, was conducted for their potential antibacterial and antifungal activities. This highlights the role of such compounds in medicinal chemistry (Patel & Patel, 2010).

Synthesis of Fluorinated Heterocycles : A study focused on the synthesis of various fluorinated heterocycles through rhodium-catalyzed reactions, demonstrating the importance of such compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It’s known that many drugs work by binding to their target receptors and causing a change in the receptor’s activity . This can result in a variety of effects, depending on the specific target and the type of interaction.

Biochemical Pathways

It’s known that drugs can affect a variety of biochemical pathways, leading to changes in cellular function . The exact pathways affected would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

These properties can greatly affect a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

For example, if the compound acts as an inhibitor of a particular enzyme, it could decrease the activity of that enzyme, leading to changes in the cellular processes that the enzyme is involved in .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect a drug’s action .

Properties

IUPAC Name |

2-fluoro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c1-14-24-20-12-11-15(25-21(27)17-9-5-6-10-19(17)23)13-18(20)22(28)26(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHBMQCAIPVVEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)N1C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)

![4-[6-Methyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2385541.png)

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)

![N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2385553.png)

![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)

![2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2385558.png)

![9-Oxa-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B2385559.png)